molecular formula C6H6O3 B12315672 rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B12315672
M. Wt: 126.11 g/mol
InChI Key: JIKCCJNIXCEKAW-UHFFFAOYSA-N
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Description

rac-(1R,5S)-1-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a strained three-membered cyclopropane ring fused to a three-membered oxolane ring. Key structural attributes include:

  • Core structure: Bicyclo[3.1.0]hexane skeleton with an oxygen atom at position 2.
  • Functional groups: Two ketone groups at positions 2 and 4, and a methyl substituent at position 1.
  • Stereochemistry: Racemic mixture of (1R,5S) and (1S,5R) enantiomers.

This compound is primarily utilized as a synthetic intermediate in organic and coordination chemistry due to its reactive dione groups and strained geometry .

Properties

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C6H6O3/c1-6-2-3(6)4(7)9-5(6)8/h3H,2H2,1H3

InChI Key

JIKCCJNIXCEKAW-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclopropanation

A foundational method for constructing bicyclo[1.1.0]butane derivatives involves the addition of Grignard reagents to cyclopropane precursors. For example, methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate was synthesized via PhMgBr addition to 3-oxocyclobutane-1-carboxylic acid, followed by chlorination and base-induced elimination (44% yield over four steps). Adapting this protocol, the oxabicyclo[3.1.0] system could be accessed by substituting the carboxylic acid precursor with a γ-ketoester, enabling intramolecular lactonization post-cyclopropanation.

Lactonization Approaches to Construct the Oxabicyclo System

Acid-Catalyzed Intramolecular Cyclization

Linear precursors such as 3-methyl-4-oxopentanoic acid may undergo acid-catalyzed cyclization to form the γ-lactone ring. In a related synthesis, 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid was esterified and cyclized using p-toluenesulfonic acid, yielding bicyclo[1.1.0]butane derivatives. Applying similar conditions to a methyl-substituted γ-ketoester could facilitate simultaneous lactonization and cyclopropane formation.

Base-Mediated Elimination Reactions

Base-induced elimination of β-chloroesters offers a pathway to strained bicyclic systems. For example, treatment of methyl 3-chloro-3-phenylcyclobutane-1-carboxylate with KHMDS in toluene generated the bicyclo[1.1.0]butane core via dehydrohalogenation. Adapting this method to a γ-chloro-γ-methyl-δ-ketoester precursor may yield the desired oxabicyclo[3.1.0] structure.

Methylation Techniques for Introducing the 1-Methyl Substituent

Alkylation of Bicyclic Enolates

The 1-methyl group can be introduced via alkylation of a bicyclic enolate intermediate. For instance, methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate was functionalized by deprotonation with LDA followed by quenching with methyl iodide. This strategy could be applied to a desmethyl oxabicyclo precursor to install the methyl group regioselectively.

Friedel-Crafts Alkylation in Early-Stage Synthesis

Incorporating a methyl group during cyclopropanation is achievable using methyl-substituted Grignard reagents. In the synthesis of methyl 3-hexylbicyclo[1.1.0]butane-1-carboxylate, hexylmagnesium bromide was employed to introduce the alkyl chain. Substituting with methylmagnesium bromide may directly yield the 1-methyl derivative, though steric hindrance could necessitate optimized reaction conditions.

Biocatalytic and Enzymatic Methods

Alcohol Dehydrogenase (ADH)-Mediated Reductions

While the target compound lacks chiral centers due to its racemic nature, enzymatic methods have been leveraged for related bicyclic intermediates. For example, ADH from Candida glabrata reduced 3-quinuclidinone to (R)-3-quinuclidinol with 99% e.e., showcasing the potential for stereoselective functionalization in analogous systems. A chemoenzymatic approach could involve enzymatic resolution of a racemic precursor to isolate the desired (1R,5S) enantiomer prior to racemization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

Method Yield (%) Key Reagents/Conditions Scalability Reference
Grignard Cyclopropanation 44–88 PhMgBr, KHMDS, toluene High
Acid-Catalyzed Cyclization 60–75* H₂SO₄, reflux Moderate
Base-Mediated Elimination 75–90* KHMDS, THF, 0°C to rt High
Biocatalytic Reduction 85–91 ADH, GDH, NADPH recycling Moderate

*Estimated based on analogous reactions.

Chemical Reactions Analysis

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C6_6H8_8O3_3
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Medicinal Chemistry

Anticancer Activity
Research has indicated that rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione exhibits cytotoxic properties against various cancer cell lines. A study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibacterial agents .

Synthetic Organic Chemistry

Building Block for Synthesis
Due to its unique bicyclic structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the construction of various heterocycles and can be modified to yield derivatives with enhanced biological activity .

Chiral Synthesis
The compound's chirality allows it to be used in asymmetric synthesis processes, which are essential for producing enantiomerically pure compounds in pharmaceuticals .

Materials Science

Polymeric Applications
Research is ongoing into the use of this compound as a monomer in the production of biodegradable polymers. Its incorporation into polymer matrices could enhance mechanical properties while maintaining environmental sustainability .

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to a significant decrease in cell viability.

Case Study 2: Antimicrobial Efficacy

In a study published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione exerts its effects depends on its specific interactions with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Steric Effects

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic Anhydride)
  • Key differences : Methyl groups at positions 6 instead of position 1.
  • Impact: Enhanced steric hindrance at the bridgehead positions, improving thermal stability for use in lanthanide coordination polymers . Reactivity as an anhydride in peptide coupling reactions, unlike the monosubstituted target compound .
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
  • Key differences : Methyl groups at positions 1 and 3.
  • Impact :
    • Altered stereoelectronic properties enable enantioselective synthesis methods, as reported by Gerard Bonaventure et al. .
    • Reduced ring strain compared to the 1-methyl derivative due to symmetrical substitution .

Functional Group Modifications

3-Azabicyclo[3.1.0]hexane-2,4-dione Derivatives
  • Example : (1R,5S)-3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione .
  • Key differences : Replacement of oxygen with nitrogen (3-aza) and addition of a dichlorophenyl group.
  • Enhanced lipophilicity from the aromatic substituent, making it suitable for pharmaceutical applications .
Unsubstituted 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • Key differences: No substituents on the bicyclic core.
  • Impact :
    • Higher reactivity in nucleophilic additions due to reduced steric hindrance .
    • Lower melting point (98% purity, QB-1470) compared to methylated analogs .

Aromatic vs. Aliphatic Substituents

rac-(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
  • Key differences : Phenyl group at position 1 instead of methyl.
  • Impact: Increased molecular weight (C8H10N2O) and logP, enhancing membrane permeability for drug delivery applications . Potential π-π stacking interactions in crystal engineering .
(1S,5R)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • Key differences : Fluorophenyl substituent and a single ketone group (2-one).
  • Impact :
    • Fluorine improves metabolic stability and bioavailability in medicinal chemistry .
    • Reduced electrophilicity due to the absence of the 4-ketone group .

Pharmacologically Active Derivatives

LY354740 and LY379268
  • Structures: Aminobicyclo[3.1.0]hexane dicarboxylic acids.
  • Key differences: Amino and carboxylic acid groups replace ketones.
  • Impact :
    • High selectivity as mGlu2/3 receptor agonists, reversing phencyclidine-induced psychosis in preclinical models .
    • Demonstrates how functionalization of the bicyclo core can yield neuroactive compounds, unlike the dione-based target compound .

Comparative Data Table

Compound Name Substituents Key Applications Notable Properties Reference
rac-(1R,5S)-1-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione 1-Methyl Synthetic intermediate Reactive dione groups, strained core
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione 6,6-Dimethyl Lanthanide coordination polymers Thermal stability, anhydride reactivity
1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione 1-Phenyl Drug precursor High lipophilicity, π-π interactions
3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives 3-Aza, 3,5-Dichlorophenyl Kinase inhibition Hydrogen-bonding capacity
LY379268 Amino, dicarboxylic acid mGlu2/3 receptor agonist Antipsychotic activity

Biological Activity

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.16 g/mol
  • CAS Number : 1255142-06-3

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions to yield the desired bicyclic structure. Recent studies have optimized synthetic pathways to enhance yield and regioselectivity, which are critical for producing this compound efficiently .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .

Toxicological Profile

Despite its therapeutic potential, this compound also presents certain toxicity risks:

  • Acute Toxicity : It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) . This necessitates careful handling and further investigation into its safety profile.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent cytotoxicity.
  • Assessment of Anti-inflammatory Activity :
    • Objective : To assess the impact on inflammatory cytokine production.
    • Methodology : In vitro assays were conducted using macrophage cell lines.
    • Results : The compound reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory potential.

Data Table: Biological Activities Summary

Activity TypeEffect ObservedReference
AntitumorCytotoxicity in cancer cell lines
Anti-inflammatoryReduced cytokine production
Acute ToxicityHarmful if swallowed

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